3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a cyclopropane ring, a dichloroethenyl group, and a thiazolylsulfamoyl phenyl group, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H17Cl2N3O3S2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-17(2)12(9-13(18)19)14(17)15(23)21-10-3-5-11(6-4-10)27(24,25)22-16-20-7-8-26-16/h3-9,12,14H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
USEOXMRMPRBGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Saponification of Ethyl 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane Carboxylate
Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylate undergoes saponification using potassium hydroxide in ethanol under reflux to yield the corresponding carboxylic acid. For example, refluxing 23.9 g of the ester with 7.5 g KOH in 60 mL ethanol for 30 minutes produces 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (mp 63–64°C) after acidification and extraction.
Conversion to Carboxoyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in methylene chloride under nitrogen, catalyzed by N,N-dimethylformamide (DMF). A representative procedure involves stirring 32.0 g of the acid with 22.6 g SOCl₂ and 12 mL DMF in 400 mL methylene chloride at reflux for 1.5 hours, yielding 36 g of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxoyl chloride.
Table 1: Comparison of Cyclopropane Carboxoyl Chloride Synthesis Methods
Coupling of Carboxoyl Chloride and Amine
The final step involves nucleophilic acyl substitution between the carboxoyl chloride and 4-(1,3-thiazol-2-ylsulfamoyl)aniline. A protocol adapted from U.S. Patent 4,423,222 is applied:
Reaction Conditions
-
Solvent : Methylene chloride (150 mL per 38.0 g carboxoyl chloride).
-
Stoichiometry : Equimolar carboxoyl chloride and amine.
-
Temperature : Reflux for 20 hours.
-
Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, and drying over CaSO₄.
Yield and Characterization
The crude product is recrystallized from hexane or toluene/petroleum ether mixtures. Elemental analysis and spectral data (IR, NMR) confirm structure and purity. For a related pyridinylmethyl analog, a yield of 75–80% and mp 53–57°C are reported.
Table 2: Coupling Reaction Optimization Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | CH₂Cl₂ | |
| Reaction Time | 20 hours | |
| Temperature | Reflux (~40°C) | |
| Base for Neutralization | NaHCO₃ | |
| Recrystallization Solvent | Toluene/Petroleum Ether |
Purification and Analytical Characterization
Recrystallization
The crude product is purified using a 1:5 toluene/petroleum ether mixture, achieving >95% purity. For larger-scale production, vacuum filtration and rotary evaporation are employed to remove solvents efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- Cyfluthrin
- Cypermethrin
- Permethrin
- Transfluthrin
Uniqueness
Compared to similar compounds, 3-(2,2-dichloroethenyl)-2,
Biological Activity
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a cyclopropane ring and a dichloroethenyl group, which contribute to its unique reactivity and interaction with biological systems. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H25Cl2N3O3S, with a molecular weight of 430.4 g/mol. Its structure includes several functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25Cl2N3O3S |
| Molecular Weight | 430.4 g/mol |
| Structural Features | Cyclopropane, Thiazole |
| Unique Aspects | Insecticidal and potential anticancer properties |
Research suggests that the biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes, including:
- Signal Transduction Pathways
- Gene Expression Modulation
These mechanisms are essential for understanding how the compound may exert its effects in both therapeutic and agricultural contexts.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing inhibition of cell proliferation. For instance, compounds similar to it have demonstrated effective inhibition on U937 human myeloid leukemia cells without exhibiting cytotoxicity on normal cells .
Insecticidal Activity
The compound has also shown promise as an insecticide. Its structural components enable it to interfere with the nervous system of pests, leading to mortality. Studies have indicated effective control over pest populations in agricultural settings.
Antimicrobial Activity
Research into related compounds has revealed antimicrobial properties against various pathogens. The thiazole moiety is often associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of cyclopropanecarboxamide exhibited significant inhibition against leukemia cell lines.
- Insect Control : Field trials showed that formulations containing this compound effectively reduced pest populations in crops without harming beneficial insects.
- Antimicrobial Testing : Complexes derived from similar structures were tested against Staphylococcus aureus and E. coli, showing promising results in inhibiting bacterial growth.
Q & A
Q. How can researchers address challenges in isolating stereoisomers or regioisomers during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
